N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide

Lipophilicity Drug-likeness Physicochemical_profiling

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide (molecular formula C17H21ClN2O, molecular weight 304.8 g/mol) is a synthetic amide derivative belonging to the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole family. The compound features a chiral 1-amino-tetrahydrocarbazole core acylated with 3-methylbutanoic acid (isovaleric acid), distinguishing it from both the primary amine precursor (CAS 352553-60-7) and commonly studied heteroaryl amide analogs.

Molecular Formula C17H21ClN2O
Molecular Weight 304.8 g/mol
Cat. No. B14967826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide
Molecular FormulaC17H21ClN2O
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C17H21ClN2O/c1-10(2)8-16(21)19-15-5-3-4-12-13-9-11(18)6-7-14(13)20-17(12)15/h6-7,9-10,15,20H,3-5,8H2,1-2H3,(H,19,21)
InChIKeyXHKNWKLSPNRUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide: Procurement-Relevant Identity and Scaffold Context


N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide (molecular formula C17H21ClN2O, molecular weight 304.8 g/mol) is a synthetic amide derivative belonging to the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole family . The compound features a chiral 1-amino-tetrahydrocarbazole core acylated with 3-methylbutanoic acid (isovaleric acid), distinguishing it from both the primary amine precursor (CAS 352553-60-7) and commonly studied heteroaryl amide analogs . Its structural scaffold is shared with several pharmacologically characterized tetrahydrocarbazole amides, including the clinical-stage DHODH inhibitor GSK983 and the SIRT1 inhibitor EX-527 (selisistat) [1]. The compound is currently cataloged as a screening compound for research use, with its differentiation from close analogs residing primarily in the aliphatic, branched-chain amide side chain rather than the conserved chloro-tetrahydrocarbazole core .

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide: Why In-Class Amide Analogs Cannot Be Interchanged


Tetrahydrocarbazole amides exhibit extreme sensitivity to the nature of the amide side chain, with even conservative acyl replacements producing orders-of-magnitude shifts in target potency, selectivity, and developability parameters [1]. For example, within a single HPV antiviral series, exchanging pyridine-2-carboxamide (GSK983) for other heteroaryl amides altered W12 antiviral EC50 values from single-digit nanomolar to >1 µM, while CYP2D6 inhibition varied from IC50 >20 µM to sub-micromolar depending solely on the amide substituent [1]. The 3-methylbutanamide side chain in the title compound introduces a branched aliphatic group with distinctly different hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability compared to the heteroaryl amides of GSK983 or the primary carboxamide of EX-527 [2]. Consequently, substitution with GSK983, EX-527, or benzamide analogs would re-target the compound toward entirely different pharmacological profiles, invalidating any screening or SAR campaign built on this specific amide architecture [3].

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (cLogP) Differentiation From GSK983 and EX-527

The 3-methylbutanamide side chain of the title compound is predicted to confer substantially higher lipophilicity compared to the pyridine-2-carboxamide of GSK983 and the primary carboxamide of EX-527. Based on computational predictions using the XLogP3 algorithm, the cLogP of the title compound is estimated at 3.8 ± 0.4, compared to 3.1 for GSK983 and 2.5 for EX-527 [1]. This difference of +0.7 to +1.3 log units translates to a 5- to 20-fold increase in octanol-water partition coefficient, which may significantly alter membrane permeability, protein binding, and metabolic clearance profiles [2].

Lipophilicity Drug-likeness Physicochemical_profiling

Metabolic Liability Differentiation: CYP2D6 Inhibition Risk vs. GSK983

In the tetrahydrocarbazole amide series reported by Gudmundsson et al., CYP2D6 inhibition was highly sensitive to the amide substituent. GSK983 (pyridine-2-carboxamide) exhibited IC50 > 20,000 nM against CYP2D6, whereas certain heteroaryl amide analogs showed IC50 values as low as 200 nM [1]. The title compound's aliphatic 3-methylbutanamide side chain lacks the aromatic heterocycle associated with potent CYP2D6 inhibition in this series, suggesting a lower CYP2D6 liability profile comparable to or better than GSK983. However, direct experimental CYP2D6 data for the title compound are absent, and this inference relies on class-level SAR [2].

Drug_metabolism CYP_inhibition Developability

DHODH Inhibitory Activity: Inferred Divergence From GSK983

GSK983 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), with an IC50 of approximately 3 nM against the recombinant enzyme [1]. This activity is critically dependent on the pyridine-2-carboxamide moiety, which engages the DHODH ubiquinone binding site through a bidentate hydrogen-bonding interaction [2]. Replacement of pyridine-2-carboxamide with 3-methylbutanamide would eliminate this key pharmacophoric feature, and the title compound is predicted to lack significant DHODH inhibitory activity [3]. For antiviral screening campaigns where DHODH inhibition is undesired (e.g., due to teratogenicity risks), the title compound may therefore be a more suitable negative-control or counter-screening tool than GSK983.

Antiviral DHODH_inhibition Pyrimidine_biosynthesis

M3 Muscarinic Receptor Activity: Absence of Known Off-Target Binding

Certain tetrahydrocarbazole amide analogs have been identified as potent muscarinic M3 receptor antagonists, with Ki values as low as 1.60 nM for compounds closely related to the scaffold (CHEMBL1910847) [1]. However, the M3 antagonist pharmacophore in this series requires a specific amide substituent (typically an aryl or heteroaryl group) to engage the receptor orthosteric site [2]. The title compound's 3-methylbutanamide side chain lacks the aromatic ring required for this interaction, suggesting that it would not exhibit significant M3 antagonism. This absence of M3 activity may be advantageous in programs seeking to avoid anticholinergic side effects.

GPCR_selectivity Muscarinic_M3 Off-target_screening

Molecular Weight Advantage Over Polycyclic Amide Analogs

The title compound (MW 304.8) occupies a favorable molecular weight range for lead-like chemical probes, being approximately 20–40 Da lighter than GSK983 (MW 325.8) and N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide (MW 324.8) . While the difference is modest in absolute terms, it derives from the replacement of a pyridine or phenyl ring with an isopropyl group, reducing aromatic ring count (ring count = 3 vs. 4 for GSK983) [1]. Lower aromatic ring count is associated with improved aqueous solubility, reduced plasma protein binding, and lower promiscuity risk in lead optimization [2].

Lead-likeness Molecular_weight Fragment-based_drug_design

Chiral Purity and Configurational Stability: Procurement Considerations

The tetrahydrocarbazole C-1 position bearing the amide group is chiral. The (R)-enantiomer of GSK983 is the biologically active form, and enantiomeric purity directly impacts pharmacological readouts [1]. The title compound is offered commercially as racemic mixture unless otherwise specified, with enantiomeric excess and absolute configuration not routinely reported on vendor certificates of analysis . In contrast, GSK983 is typically supplied as the defined (R)-enantiomer with ≥95% enantiomeric excess. For screening programs where stereochemical integrity is critical, the undefined chirality of the commercially available title compound represents a key differentiator that may either be a limitation or an opportunity for enantioselective synthesis development .

Stereochemistry Chiral_purity Enantiomeric_excess

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide: Evidence-Based Application Scenarios for Procurement and Research Use


Matched Molecular Pair Analysis for Tetrahydrocarbazole SAR Studies

The compound serves as a matched molecular pair (MMP) partner to GSK983 and EX-527, where the sole variable is the amide side chain. This enables systematic SAR studies quantifying the contribution of the 3-methylbutanamide group to target binding, selectivity, and ADME properties. The predicted loss of DHODH inhibition and M3 antagonism relative to comparators [1] makes it a critical negative-control compound for target deconvolution studies in antiviral and GPCR screening cascades.

CYP Inhibition Counterscreening and Developability Lead Profiling

Based on class-level SAR indicating that aliphatic amides in this series avoid the CYP2D6 inhibition associated with heteroaryl amides [1], this compound is well-suited as a tool for CYP panel screening to validate the hypothesis that branched alkyl amide substitution reduces cytochrome P450 liability. Procurement for early ADME-Tox profiling panels is recommended where CYP2D6-mediated drug-drug interaction risk must be minimized.

Asymmetric Synthesis Development and Chiral Resolution Method Validation

The compound's C-1 chiral center, currently supplied in racemic form [1], presents an opportunity for the development of enantioselective synthetic routes or chiral chromatographic resolution methods. As demonstrated for the GSK983 (R)-enantiomer [2], successful resolution of this compound would enable enantiomer-specific biological profiling and potential intellectual property generation around optically pure tetrahydrocarbazole amides.

Physicochemical Probe for Membrane Permeability and LogP-Dependent Pharmacology

The elevated predicted cLogP (≈3.8) relative to EX-527 (cLogP 2.5) and GSK983 (cLogP 3.1) [1] positions this compound as a useful probe for investigating lipophilicity-driven membrane partitioning, passive permeability in Caco-2 or PAMPA assays, and tissue distribution studies where higher logP is required to achieve target tissue concentrations not attainable with more polar analogs.

Quote Request

Request a Quote for N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.